molecular formula C7H12ClNO2 B13012623 (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B13012623
M. Wt: 177.63 g/mol
InChI Key: FMPBLESGLOIVEL-VOLNJMMDSA-N
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Description

(1S,6R)-3-azabicyclo[410]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often involve the use of a palladium catalyst, a suitable base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1

InChI Key

FMPBLESGLOIVEL-VOLNJMMDSA-N

Isomeric SMILES

C1CNC[C@]2([C@@H]1C2)C(=O)O.Cl

Canonical SMILES

C1CNCC2(C1C2)C(=O)O.Cl

Origin of Product

United States

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